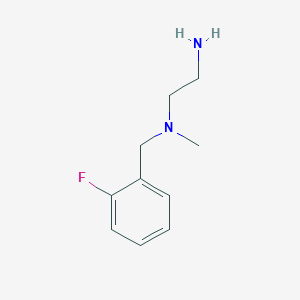
N*1*-(2-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound features a 2-fluoro-benzyl group and a methyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. The presence of the fluoro substituent on the benzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
N-Alkylation: The starting material, ethane-1,2-diamine, undergoes N-alkylation with 2-fluoro-benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Methylation: The intermediate product is then subjected to methylation using methyl iodide (CH3I) or methyl sulfate (CH3OSO3) in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation can also be employed to accelerate reaction rates and improve product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, yielding the corresponding benzyl derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of N-(2-Fluoro-benzyl)-N-methyl-ethane-1,2-diamine.
Reduction: Benzyl derivative without the fluoro substituent.
Substitution: Derivatives with nucleophilic groups replacing the fluoro substituent.
Scientific Research Applications
N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity and selectivity towards specific targets. The compound may inhibit or activate enzymatic pathways, leading to various biological effects.
Comparison with Similar Compounds
- N1-(2-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(2-Bromo-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(2-Methyl-benzyl)-N1-methyl-ethane-1,2-diamine
Comparison:
- Uniqueness: The presence of the fluoro substituent in N1-(2-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluoro group is more electronegative, leading to different reactivity patterns in substitution and oxidation reactions.
- Binding Affinity: The fluoro substituent can enhance binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQBWCYBLCQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7848070.png)
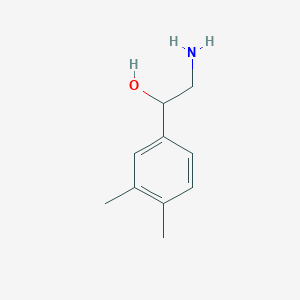
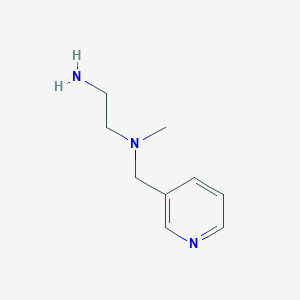
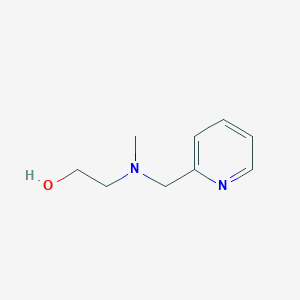
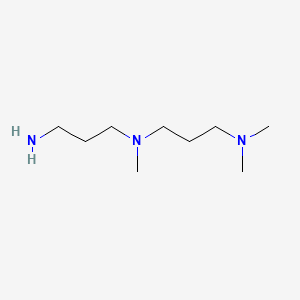
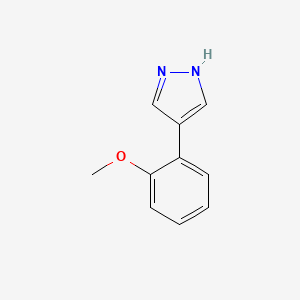
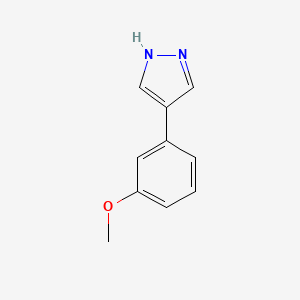
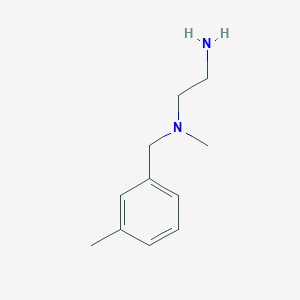
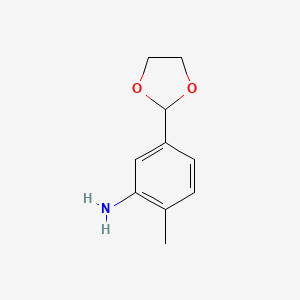
![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)


